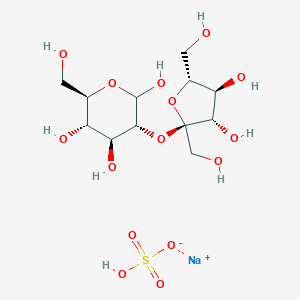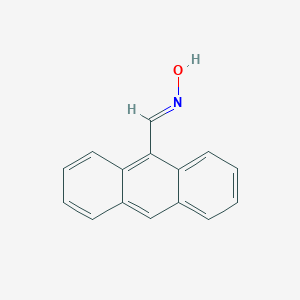![molecular formula C27H32N2O2 B232130 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine, also known as BPP, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. BPP belongs to the family of piperazine derivatives and has been found to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine involves the inhibition of ACE, which leads to the reduction of angiotensin II levels. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine reduces blood pressure and improves vascular function. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine also stimulates glucose uptake in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) pathway. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been found to exhibit various biochemical and physiological effects. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine reduces blood pressure, improves vascular function, stimulates glucose uptake in skeletal muscle cells, and induces apoptosis in cancer cells. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine also reduces oxidative stress and inflammation, which are associated with various diseases such as hypertension, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has several advantages for lab experiments. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is a synthetic compound that can be easily synthesized in large quantities. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is also stable and can be stored for long periods without degradation. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been extensively studied, and its pharmacological activities are well-established. However, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine also has some limitations for lab experiments. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is a relatively complex molecule, and its synthesis requires specialized equipment and expertise. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine. One direction is to investigate the potential use of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine in the treatment of other diseases such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases. Another direction is to investigate the structure-activity relationship of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine and its analogs to identify more potent and selective compounds. Moreover, the development of new synthetic methods for 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine and its analogs may also be a future direction. Finally, the use of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine as a tool for studying the biological pathways involved in hypertension, diabetes, and cancer may also be a future direction.
Méthodes De Synthèse
The synthesis of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine involves the reaction between 1-(3-aminopropyl)-4-methylpiperazine and 2-(benzyloxy)phenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been extensively studied for its potential use in the treatment of various diseases such as hypertension, diabetes, and cancer. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been found to exhibit antihypertensive activity by inhibiting the angiotensin-converting enzyme (ACE). 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has also been found to exhibit antidiabetic activity by stimulating glucose uptake in skeletal muscle cells. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C27H32N2O2 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
1-methyl-4-[3-phenyl-3-(2-phenylmethoxyphenoxy)propyl]piperazine |
InChI |
InChI=1S/C27H32N2O2/c1-28-18-20-29(21-19-28)17-16-25(24-12-6-3-7-13-24)31-27-15-9-8-14-26(27)30-22-23-10-4-2-5-11-23/h2-15,25H,16-22H2,1H3 |
Clé InChI |
VLFRFTIUJYIZDW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canonique |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)


![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
